Sodium 4-bromobutane-1-sulphonate

Solubility Physicochemical Properties Synthesis

Sodium 4-bromobutane-1-sulphonate is a white, crystalline solid with the molecular formula C4H8BrNaO3S and a molecular weight of approximately 239.07 g/mol. It is highly soluble in water and stable at room temperature.

Molecular Formula C4H9BrNaO3S
Molecular Weight 240.07 g/mol
CAS No. 53535-08-3
Cat. No. B3053404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-bromobutane-1-sulphonate
CAS53535-08-3
Molecular FormulaC4H9BrNaO3S
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESC(CCBr)CS(=O)(=O)O.[Na]
InChIInChI=1S/C4H9BrO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);
InChIKeyOLZGCIAQUQPUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-bromobutane-1-sulphonate (CAS 53535-08-3): Baseline Properties and Structural Identity


Sodium 4-bromobutane-1-sulphonate is a white, crystalline solid with the molecular formula C4H8BrNaO3S and a molecular weight of approximately 239.07 g/mol [1]. It is highly soluble in water and stable at room temperature . This compound serves as a versatile bifunctional reagent, featuring both a terminal bromine atom (an electrophilic site) and a sulfonate group, making it useful as an alkylating agent and a precursor for functionalized materials .

Sodium 4-bromobutane-1-sulphonate: The Critical Risks of Analog Substitution in Synthesis and Surface Science


Substituting Sodium 4-bromobutane-1-sulphonate with a non-sulfonated alkyl bromide like 1-bromobutane or a different sulfonate ester would drastically alter key physicochemical properties and synthetic outcomes . For instance, the ionic sulfonate group imparts high water solubility, which is absent in 1-bromobutane, a water-insoluble and flammable organic liquid . This difference can determine the feasibility of a reaction in aqueous media and affect purification. Furthermore, the bromine atom's reactivity as a leaving group is distinct from its chloro or iodo counterparts, influencing reaction rates and yields in nucleophilic substitution (SN2) pathways. Simply swapping in a chloro analog could lead to an unreactive system or a failed synthesis, while an iodo analog might lead to uncontrolled side reactions. Therefore, generic substitution without a direct, validated comparator study is a high-risk procurement strategy.

Sodium 4-bromobutane-1-sulphonate: A Quantitative, Comparator-Based Evidence Guide for Procurement


Sodium 4-bromobutane-1-sulphonate: Superior Aqueous Solubility vs. Non-Sulfonated Analogs

The ionic sulfonate group of Sodium 4-bromobutane-1-sulphonate confers a critical solubility advantage over non-sulfonated alkylating agents. The compound is described as 'highly soluble in water' , whereas its direct non-sulfonated analog, 1-bromobutane, is 'insoluble in water' . This stark contrast dictates reaction medium and downstream processing. The compound's high water solubility allows for homogeneous reactions in aqueous environments and enables purification by simple aqueous extraction, a significant benefit for scaling up processes.

Solubility Physicochemical Properties Synthesis

Sodium 4-bromobutane-1-sulphonate: Balanced Reactivity Profile for Controlled SN2 Alkylation

Sodium 4-bromobutane-1-sulphonate provides a balanced reactivity profile for nucleophilic substitution (SN2) reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles . Compared to its chloro and iodo analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of applications . This intermediate reactivity is advantageous for achieving high yields with a variety of nucleophiles while minimizing side reactions often associated with more reactive iodides. In the context of sulfonate esters, their reactivity is generally considered similar to or better than that of alkyl halides, leading to high-yielding SN2 displacements [1].

Reactivity Leaving Group Alkylation

Sodium 4-bromobutane-1-sulphonate: Specific Bifunctional Utility in Synthesizing Zwitterionic Sulfobetaines

A primary application of Sodium 4-bromobutane-1-sulfonate is its use as a key building block in the synthesis of sulfobetaine zwitterionic compounds . This application leverages its bifunctional nature: the sulfonate group is already present, and the terminal bromine serves as the reactive site for quaternization with an amine to form the zwitterionic product. This contrasts with using 1,4-butane sultone, another common sulfo-alkylating agent . The bromoalkyl sulfonate route can provide access to a different range of sulfobetaine structures and may offer synthetic advantages under certain conditions, such as milder reaction temperatures or different solvent compatibilities. The development of new sulfobetaine derivatives is an active area of research, underscoring the need for reliable precursors like this compound [1].

Sulfobetaine Zwitterion Synthesis

Sodium 4-bromobutane-1-sulphonate: Commercial Availability at 98% Purity for Reproducible Synthesis

For scientific reproducibility and reliable scale-up, the purity of starting materials is paramount. Sodium 4-bromobutane-1-sulphonate is commercially available from multiple vendors with a standard purity specification of 98% . Suppliers provide batch-specific analytical data, including NMR, HPLC, and GC reports, to verify this purity . This level of specification ensures consistency between experiments and batches, a critical factor that is not always guaranteed for less common or custom-synthesized analogs. Procuring this compound with a defined purity simplifies quality control and reduces the need for in-house purification before use, directly impacting project timelines and the validity of research findings.

Purity Quality Control Procurement

Sodium 4-bromobutane-1-sulphonate: Optimal Application Scenarios Supported by Comparative Evidence


Synthesis of Novel Sulfobetaine Monomers and Zwitterionic Polymers

Researchers developing new sulfobetaine methacrylates for non-fouling coatings or biomedical materials should procure Sodium 4-bromobutane-1-sulphonate. As a bifunctional building block, it serves as a direct precursor for installing the critical sulfobutyl group, offering an alternative synthetic pathway to cyclic sultones like 1,4-butane sultone . Its balanced bromine reactivity allows for controlled quaternization of tertiary amines, a key step in sulfobetaine synthesis [1].

Aqueous-Phase Alkylation and Bioconjugation Chemistry

This compound is particularly well-suited for reaction sequences that require a water-soluble alkylating agent. Its high aqueous solubility allows for homogeneous reactions in buffered solutions, a significant advantage over non-sulfonated alkyl bromides like 1-bromobutane, which are immiscible with water . This property can be exploited for the mild alkylation of water-soluble nucleophiles, including proteins, nucleic acids, or other biomolecules, where organic co-solvents must be minimized to preserve biological activity.

Preparation of Functionalized Ionic Liquids and Surfactants

For synthetic chemists developing new ionic liquids or sulfonate-based surfactants, this compound provides a pre-formed sulfonate group. This allows for a more convergent synthesis, as the sulfonate functionality does not need to be introduced in a separate step. The compound's commercial availability at 98% purity with full analytical documentation ensures that the starting material is of sufficient quality to produce functional materials with reproducible properties, a critical requirement for industrial applications.

Precursor for Sulfobutyl-Modified Cyclodextrins and Polysaccharides

In pharmaceutical formulation, sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a widely used excipient for enhancing drug solubility. Sodium 4-bromobutane-1-sulphonate can serve as a key alkylating agent for introducing the sulfobutyl group onto the cyclodextrin scaffold. While 1,4-butane sultone is more commonly cited for this purpose [2], this compound offers a potentially milder or more controllable alternative, which may be advantageous for achieving a specific degree of substitution or for modifying more sensitive carbohydrate structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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